

Physical and chemical properties of ethyl diphenylphosphinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl diphenylphosphinate

Cat. No.: B161188

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In-Depth Technical Guide to Ethyl Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **ethyl diphenylphosphinate**. It includes detailed experimental protocols, tabulated quantitative data, and visualizations to support research and development activities.

Chemical Identity and Physical Properties

Ethyl diphenylphosphinate, with the CAS number 1733-55-7, is an organophosphorus compound featuring a pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ethoxy group.^[1] Its structure and key identifiers are summarized below.

Table 1: General Information for **Ethyl Diphenylphosphinate**

Identifier	Value	Reference
IUPAC Name	[ethoxy(phenyl)phosphoryl]benzene	[1]
CAS Number	1733-55-7	[1]
Molecular Formula	C ₁₄ H ₁₅ O ₂ P	[1][2]
Molecular Weight	246.24 g/mol	[1][2]
Canonical SMILES	CCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2	[2]
InChI Key	QRJASDLTCXIYRK-UHFFFAOYSA-N	[1]

The physical properties of **ethyl diphenylphosphinate** are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physical Properties of **Ethyl Diphenylphosphinate**

Property	Value	Reference
Physical Form	Solid or viscous liquid or liquid	[3]
XlogP	2.9	[1]
Topological Polar Surface Area	26.3 Å ²	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Chemical Properties and Reactivity

Ethyl diphenylphosphinate is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] As a phosphinate ester, it exhibits characteristic reactivity. The phosphorus center is electrophilic, and the P=O bond can be involved in coordination and hydrogen bonding.

Diphenylphosphinate esters are known to undergo electrochemical reduction, leading to the deoxygenation of the corresponding alcohol. This reaction proceeds through a radical-anion intermediate. The stability of this intermediate and the rate of its decomposition are influenced by the nature of the alkyl group.

Experimental Protocols

General Synthesis of Diphenylphosphinic Acid Esters

A general and flexible method for the synthesis of diphenylphosphinic acid esters, such as **ethyl diphenylphosphinate**, has been developed.[4][5] This two-step, one-pot procedure involves the reaction of chlorodiphenylphosphine with an alcohol in the presence of a base, followed by in-situ oxidation.[4][5]

Materials:

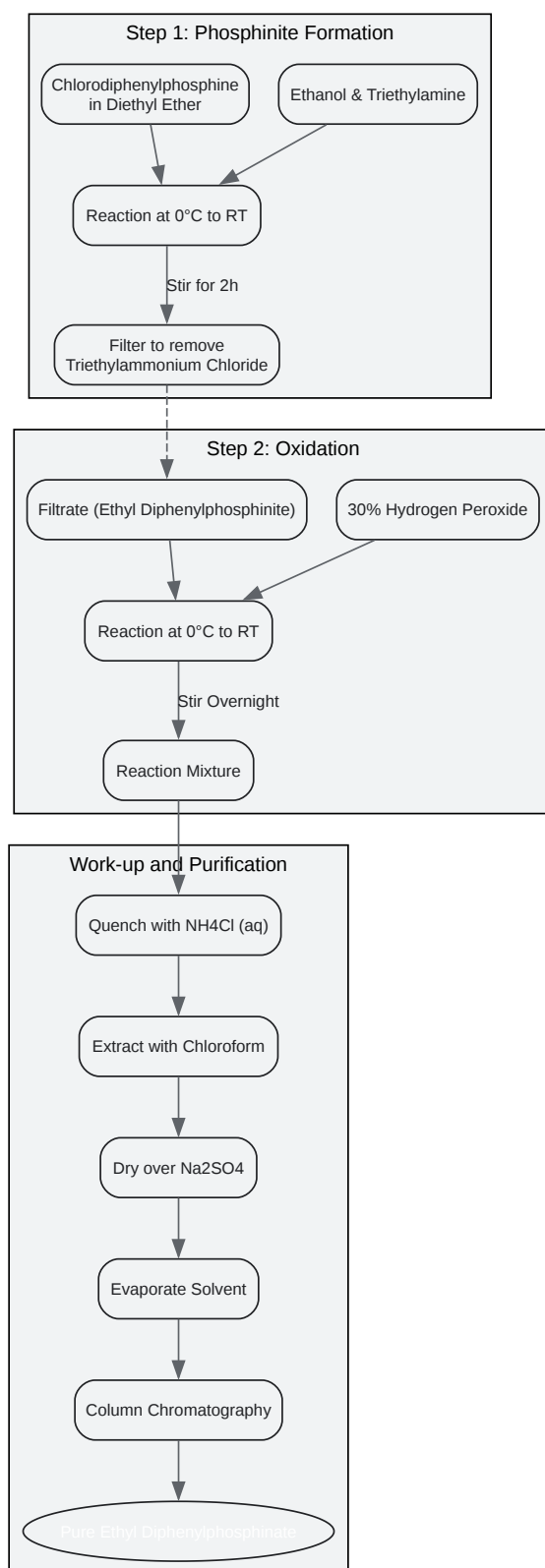
- Chlorodiphenylphosphine (Ph_2PCI)
- Anhydrous ethanol (EtOH)
- Triethylamine (NEt_3)
- Anhydrous diethyl ether
- 30% Hydrogen peroxide (H_2O_2)
- Saturated ammonium chloride (NH_4Cl) solution
- Chloroform (CHCl_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

- Argon or Nitrogen gas for inert atmosphere

Procedure:[5]

- In a flame-dried, three-necked flask equipped with a magnetic stirrer and an inert gas inlet, dissolve chlorodiphenylphosphine (0.028 mol) in anhydrous diethyl ether (60 cm³).
- Cool the flask in a cold-water bath.
- Prepare a mixture of anhydrous ethanol (0.028 mol) and triethylamine (0.028 mol) and add it dropwise to the stirred solution of chlorodiphenylphosphine.
- After the addition is complete, allow the mixture to stir at room temperature for two hours under an inert atmosphere.
- Filter the reaction mixture under inert conditions to remove the triethylammonium chloride salt.
- Cool the filtrate to 0°C and add 30% hydrogen peroxide (20 cm³) dropwise.
- Allow the mixture to stir overnight under an inert atmosphere.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 cm³).
- Extract the aqueous layer with chloroform (3 x 10 cm³).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure.
- Purify the resulting residue by column chromatography using a chloroform/methanol solvent system to yield **ethyl diphenylphosphinate** as a colorless oil.[5]

Experimental Workflow for the Synthesis of **Ethyl Diphenylphosphinate**



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Caption: General workflow for the synthesis of **ethyl diphenylphosphinate**.

Spectral Data

While experimental spectra for **ethyl diphenylphosphinate** are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectral Data for **Ethyl Diphenylphosphinate**

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- Phenyl protons (C_6H_5): Multiplet in the aromatic region ($\sim 7.4\text{--}8.0$ ppm). Protons ortho to the phosphorus will likely be deshielded and may show coupling to ^{31}P.- Ethoxy methylene protons ($-\text{OCH}_2-$): Quartet of doublets or multiplet ($\sim 3.9\text{--}4.2$ ppm) due to coupling with the adjacent methyl protons and the phosphorus atom.- Ethoxy methyl protons ($-\text{CH}_3$): Triplet ($\sim 1.2\text{--}1.4$ ppm) due to coupling with the adjacent methylene protons.
^{13}C NMR	<ul style="list-style-type: none">- Phenyl carbons (C_6H_5): Multiple signals in the aromatic region ($\sim 128\text{--}135$ ppm). The ipso-carbon (directly attached to P) will show a large coupling constant with ^{31}P.- Ethoxy methylene carbon ($-\text{OCH}_2-$): Signal around 60-65 ppm, likely showing coupling to ^{31}P.- Ethoxy methyl carbon ($-\text{CH}_3$): Signal in the aliphatic region ($\sim 15\text{--}17$ ppm), may show a small coupling to ^{31}P.
^{31}P NMR	<ul style="list-style-type: none">- A single resonance is expected for the phosphorus atom. For pentavalent phosphinates, the chemical shift is typically in the range of +20 to +60 ppm (relative to 85% H_3PO_4).^{[6][7]}
FT-IR	<ul style="list-style-type: none">- $\text{P}=\text{O}$ stretch: Strong absorption band around $1180\text{--}1250\text{ cm}^{-1}$.- $\text{P}-\text{O}-\text{C}$ stretch: Strong absorption around $1020\text{--}1050\text{ cm}^{-1}$.- $\text{C}-\text{H}$ stretches (aromatic and aliphatic): Around $3000\text{--}3100\text{ cm}^{-1}$ and $2850\text{--}2980\text{ cm}^{-1}$, respectively.- $\text{C}=\text{C}$ stretches (aromatic): Multiple bands in the $1450\text{--}1600\text{ cm}^{-1}$ region.
Mass Spec	<ul style="list-style-type: none">- Molecular Ion (M^+): Expected at $m/z = 246$.- Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, 45 Da) to give a fragment at m/z

= 201, or loss of an ethyl group ($-C_2H_5$, 29 Da).
Loss of a phenyl group ($-C_6H_5$, 77 Da) to give a
fragment at $m/z = 169$ is also possible.

Applications

Ethyl diphenylphosphinate and related phosphinates are valuable intermediates in organic synthesis. They can be used in a variety of reactions, including the Horner-Wadsworth-Emmons olefination and as precursors for the synthesis of more complex organophosphorus compounds.[8] Their reactivity also makes them useful in the development of novel synthetic methodologies.

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- To cite this document: BenchChem. [Physical and chemical properties of ethyl diphenylphosphinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161188#physical-and-chemical-properties-of-ethyl-diphenylphosphinate]

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